molecular formula C15H10BrFO B377435 4-Fluoro-4'-bromochalcone CAS No. 98991-32-3

4-Fluoro-4'-bromochalcone

Cat. No.: B377435
CAS No.: 98991-32-3
M. Wt: 305.14 g/mol
InChI Key: JLKQXQSMJJGERH-UHFFFAOYSA-N
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Description

4-Fluoro-4’-bromochalcone is an organic compound belonging to the chalcone family, characterized by the presence of a fluorine atom at the 4-position and a bromine atom at the 4’-position on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-4’-bromochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-fluoroacetophenone with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature, resulting in the formation of the chalcone product .

Industrial Production Methods: Industrial production of 4-Fluoro-4’-bromochalcone follows similar synthetic routes but may employ more efficient methods such as microwave-assisted synthesis. This method involves the same reactants but uses microwave irradiation to accelerate the reaction, resulting in higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4’-bromochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Utilize boronic acids and palladium catalysts under mild conditions.

Major Products Formed:

    Substitution Products: Various substituted chalcones depending on the nucleophile used.

    Oxidation Products: Corresponding chalcone epoxides or carboxylic acids.

    Reduction Products: Reduced chalcones or alcohol derivatives.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-Fluoro-4’-bromochalcone has several applications in scientific research:

Comparison with Similar Compounds

    4-Bromochalcone: Similar structure but lacks the fluorine atom.

    4-Fluorochalcone: Similar structure but lacks the bromine atom.

    4-Chlorochalcone: Contains a chlorine atom instead of bromine.

Uniqueness: 4-Fluoro-4’-bromochalcone is unique due to the presence of both fluorine and bromine atoms, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potency as an enzyme inhibitor and its ability to interact with various molecular targets .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKQXQSMJJGERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346748
Record name 2-Propen-1-one, 1-(4-bromophenyl)-3-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98991-32-3
Record name 2-Propen-1-one, 1-(4-bromophenyl)-3-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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